molecular formula C11H13ClO3 B13483920 2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one

2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one

Cat. No.: B13483920
M. Wt: 228.67 g/mol
InChI Key: XRCWQHJMPFDBFG-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H13ClO3 It is a derivative of acetophenone, featuring a chloro group, an ethoxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-1-(3-ethoxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H13ClO3/c1-3-15-11-6-8(9(13)7-12)4-5-10(11)14-2/h4-6H,3,7H2,1-2H3

InChI Key

XRCWQHJMPFDBFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)CCl)OC

Origin of Product

United States

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